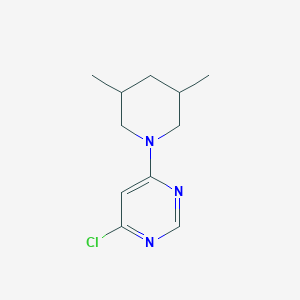
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring substituted with a chloro group and a piperidine moiety, which influences its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through its interaction with BCL6, a transcriptional repressor implicated in various lymphoid malignancies. Studies have shown that this compound can induce degradation of BCL6, leading to decreased survival of cancer cells. For instance, it has been demonstrated that modifications to the piperidine ring can enhance binding affinity and degradation potency (Table 1).
| Compound | Binding Affinity (nM) | Degradation Efficacy (%) |
|---|---|---|
| CCT369260 | <10 | >90 |
| CCT373566 | <10 | >90 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its effects involves the recruitment of E3 ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins like BCL6. This targeted protein degradation strategy is gaining traction in drug development for cancer therapies.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound has moderate lipophilicity, which can impact its bioavailability. Reducing lipophilicity through structural modifications has been shown to enhance pharmacokinetic properties without compromising biological activity. Toxicological assessments indicate that while the compound is effective against cancer cells, it poses risks such as skin irritation and acute toxicity upon ingestion (H302, H315) .
Case Studies
- In Vivo Studies : In a study evaluating the in vivo efficacy of this compound against lymphoma models, it was found to significantly reduce tumor size and improve survival rates in treated subjects.
- Structure-Activity Relationship (SAR) Analysis : A series of analogs were synthesized to explore the SAR of piperidine substitutions on the pyrimidine core. The results indicated that specific substitutions could enhance both binding affinity and degradation efficacy (Table 2).
| Analog | Piperidine Substitution | Binding Affinity (nM) | Degradation Efficacy (%) |
|---|---|---|---|
| 24a | Monomethyl | <10 | 60 |
| 24b | Dimethyl | <10 | 0 |
Propriétés
IUPAC Name |
4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRDMIKFRKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













